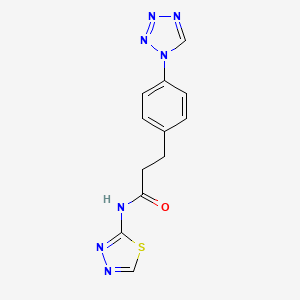

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a tetrazole ring, a phenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

Coupling of the Rings: The final step involves coupling the tetrazole-phenyl intermediate with the thiadiazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.

Medicine

Medically, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating infections, cancer, and inflammatory diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

4-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole and phenyl groups but lacks the thiadiazole ring and the propanamide group.

Uniqueness

The uniqueness of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the tetrazole, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a derivative of both tetrazole and thiadiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanisms of action.

Structural Overview

The compound features a tetrazole ring and a thiadiazole moiety , which are known to enhance biological activity through various interactions with biological targets. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The mechanism primarily involves:

- Inhibition of Key Enzymes : Compounds like 1,3,4-thiadiazole derivatives have been reported to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), crucial for cancer cell proliferation .

- Induction of Apoptosis : Studies show that these compounds can increase the proportion of apoptotic cells in cancer lines such as MCF-7 and LoVo. For instance, treatment with certain thiadiazole derivatives resulted in an increase in apoptotic cells by up to 4.65 times compared to untreated controls .

Table 1: Effects on Cell Viability in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability (24h) | % Viability (48h) |

|---|---|---|---|---|

| 2a | MCF-7 | 50 | 66% | 37% |

| 2b | LoVo | 5 | 85% | 45% |

| 2c | HUVEC | 100 | 75% | 50% |

Antimicrobial Activity

The tetrazole moiety contributes significantly to the antimicrobial properties of the compound. It has been shown to exhibit:

- Antibacterial Activity : Against pathogens such as Escherichia coli and Staphylococcus aureus, where compounds containing tetrazole rings demonstrated enhanced activity compared to their non-tetrazole counterparts .

- Antifungal Activity : The compound has shown efficacy against fungi like Candida albicans, with specific derivatives demonstrating lower EC50 values than standard antifungal agents .

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Inhibition (%) at 50 µg/ml |

|---|---|---|

| Compound A | E. coli | 78.7% |

| Compound B | C. albicans | 89.6% |

| Compound C | Aspergillus niger | 73.2% |

The biological activity of This compound can be attributed to several mechanisms:

- Cell Membrane Permeability : The mesoionic nature of thiadiazoles allows them to cross cellular membranes easily, enhancing their bioavailability and interaction with cellular targets .

- Targeting Specific Proteins : These compounds can interact with proteins involved in cell signaling pathways related to cancer proliferation and apoptosis.

- Cell Cycle Modulation : Treatment with certain derivatives has been shown to affect cell cycle distribution in cancer cells, leading to increased apoptosis and reduced viability over time .

Study on Anticancer Effects

In a study evaluating the effects of various thiadiazole derivatives on MCF-7 cells, it was found that:

- After 48 hours of treatment with compound 2b at a concentration of 50 µM, the proportion of cells in the G0/G1 phase increased significantly while the S phase decreased.

- The overall cytotoxicity was higher at this concentration compared to lower doses, indicating a dose-dependent response.

Study on Antimicrobial Effects

A comparative analysis showed that compounds bearing both tetrazole and thiadiazole functionalities exhibited enhanced antibacterial effects against Staphylococcus aureus. The incorporation of electron-withdrawing groups was noted to further improve antimicrobial efficacy .

Properties

Molecular Formula |

C12H11N7OS |

|---|---|

Molecular Weight |

301.33 g/mol |

IUPAC Name |

3-[4-(tetrazol-1-yl)phenyl]-N-(1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C12H11N7OS/c20-11(15-12-16-14-8-21-12)6-3-9-1-4-10(5-2-9)19-7-13-17-18-19/h1-2,4-5,7-8H,3,6H2,(H,15,16,20) |

InChI Key |

XHAHDVSAOKYCMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NC2=NN=CS2)N3C=NN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.